4-bromo-1-propyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-bromo-1-propyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-2-3-9-4-5(6)7-8-9/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVMCHUBBWWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-propyl-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method is favored for its high yield and regioselectivity. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of 4-bromo-1-propyl-1H-1,2,3-triazole may involve large-scale click chemistry processes, ensuring efficient and cost-effective synthesis. The use of continuous flow reactors can further optimize the production process by enhancing reaction rates and yields.
Types of Reactions:
Substitution Reactions: The bromine atom in 4-bromo-1-propyl-1H-1,2,3-triazole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to modify the triazole ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be synthesized.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Scientific Research Applications
4-Bromo-1-propyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. 4-Bromo-1-propyl-1H-1,2,3-triazole can be explored for similar therapeutic applications.
Industry: It is used in the development of corrosion inhibitors, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 4-bromo-1-propyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The bromine atom and the triazole ring play crucial roles in the binding interactions with the enzyme’s active site.
Comparison with Similar Compounds
Structural and Spectral Comparisons
Key Observations :
- Bromine Position : The 4-bromo substitution in the target compound contrasts with 3-bromophenyl or 3-bromopropyl groups in analogs, altering electronic effects and steric bulk.
- Spectral Signatures: C-Br stretching in IR (~530–550 cm⁻¹) is consistent across brominated triazoles .
Key Observations :
- Antimicrobial Potential: Bromine’s electron-withdrawing nature may enhance interactions with microbial enzymes, as seen in ceftriaxone and tazobactam .
- Anticancer Activity : Analogs like carboxamide triazoles (e.g., clinical trial candidates) utilize triazoles as pharmacophore linkers, suggesting the target compound’s utility in hybrid drug design .
Q & A
Basic: What are the recommended synthetic routes for 4-bromo-1-propyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cycloaddition or functionalization of pre-existing triazole cores. For example:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A propyl azide can react with a bromo-substituted alkyne under Cu(I) catalysis. Prolonged reflux (e.g., 18 hours in DMSO) and controlled temperature (~80–100°C) improve regioselectivity for the 1,4-disubstituted product .
- Post-synthetic bromination: Electrophilic bromination of 1-propyl-1H-1,2,3-triazole using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C may introduce the bromo substituent.
Optimization Tips: - Monitor reaction progress via TLC (hexane/ethyl acetate/dichloromethane mixtures, Rf ≈ 0.5) .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (water-ethanol) to achieve >65% yields .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify regiochemistry and substituent effects. The triazole C–H proton resonates near δ 7.5–8.5 ppm, while the propyl chain shows signals at δ 0.9–1.7 ppm .
- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL for refinement) resolves absolute configuration and bond lengths. For example, triazole rings exhibit planar geometry with C–N bond lengths of ~1.31–1.38 Å .
- IR Spectroscopy: Confirm functional groups (e.g., triazole C=N stretches at 1600–1650 cm⁻¹) .
Basic: How can impurities in synthetic batches be identified and quantified?
Methodological Answer:
- HPLC Analysis: Use a C18 column with a mobile phase (e.g., acetonitrile/water, 70:30 v/v) at 1 mL/min flow rate. UV detection (254 nm) identifies unreacted precursors or regioisomeric byproducts .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 204.0 for C5H8BrN3) and fragments .
Basic: What safety protocols are essential for handling brominated triazoles?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Storage: Keep in airtight containers in dry, ventilated areas away from light. Temperatures <25°C prevent decomposition .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How do computational methods predict photolytic degradation pathways?
Methodological Answer:
- Multiconfigurational Calculations: CASSCF/CASPT2 studies map excited-state potential energy surfaces. For 1H-1,2,3-triazoles, S1→T1 intersystem crossing dominates, leading to ring-opening or N2 elimination .
- Non-Adiabatic Dynamics (NAMD): Simulate bond cleavage kinetics. The bromo substituent may stabilize transition states via electron-withdrawing effects .
Advanced: How can structural rearrangements (e.g., Dimroth) be suppressed during synthesis?
Methodological Answer:
- Substituent Effects: Electron-donating groups (e.g., propyl) at N1 reduce ring strain, stabilizing the triazole core against Dimroth rearrangement .
- Thermodynamic Control: Conduct reactions at lower temperatures (e.g., 0–4°C) to favor kinetic products over rearranged intermediates .
Advanced: What role does the bromo group play in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: The bromo substituent acts as a leaving group. Use Pd catalysts (e.g., Pd@click-MNPs/CS) with arylboronic acids in green solvents (e.g., ethanol/water) at room temperature. Yields >80% are achievable with 1 mol% catalyst loading .
- Mechanistic Insight: Bromine’s electronegativity enhances oxidative addition rates at Pd(0) centers, accelerating catalytic cycles .
Advanced: How can triazole coordination chemistry be leveraged in catalysis?
Methodological Answer:
- Ligand Design: The triazole N3 atom coordinates to transition metals (e.g., Pd, Cu). For example, 1,2,3-triazole-Pd complexes catalyze C–H activation in heterocycle functionalization .
- Magnetic Catalysts: Immobilize triazole-Pd complexes on Fe3O4/chitosan nanoparticles for recyclable, solvent-free reactions .
Advanced: What applications exist in materials science (e.g., photocatalysis)?
Methodological Answer:
- Nitrogen-Rich Photocatalysts: Triazole moieties in carbon nitride (C3N5) reduce bandgaps (e.g., ~2.1 eV vs. 2.7 eV for C3N4), enhancing visible-light H2 production. The bromo-propyl group may improve charge separation .
- Characterization: Synchrotron-based NEXAFS confirms triazole integration into polymeric frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
